N-[4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]-N-phenylamine
Description
Properties
IUPAC Name |
4-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-N-phenyl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5S2/c1-9-12(21-14-15-8-16-19(9)14)11-7-20-13(18-11)17-10-5-3-2-4-6-10/h2-8H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHOATCIRMWENE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C3=CSC(=N3)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles and triazoles, have been found to interact with a variety of enzymes and receptors. They show versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular.
Mode of Action
It is known that thiazoles and triazoles can bind in the biological system with a variety of enzymes and receptors. This binding can lead to specific interactions with different target receptors, triggering various biological responses.
Biological Activity
N-[4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]-N-phenylamine is a compound belonging to the thiazole and triazole family, known for their diverse biological activities. This article explores the biological activities associated with this compound, including its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound features a complex structure that includes:
- A thiazole moiety
- A triazole ring
- An aniline derivative
This unique combination contributes to its biological activity.
Anticancer Activity
Several studies have evaluated the anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives. For instance:
- Synthesis and Evaluation : A study synthesized various thiazolo[3,2-b][1,2,4]triazole derivatives and assessed their activity against a panel of nearly 60 human cancer cell lines. The results indicated significant activity against renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines. Specifically, compounds with a 5-ylidene group exhibited more potent anticancer effects compared to their amide counterparts .
The proposed mechanisms for the anticancer activity of these compounds include:
- Inhibition of Cell Proliferation : Compounds have shown to induce apoptosis in cancer cells through various pathways.
- Interaction with Proteins : Molecular dynamics simulations revealed that certain derivatives interact with proteins involved in apoptosis regulation (e.g., Bcl-2), primarily through hydrophobic contacts .
Structure-Activity Relationship (SAR)
The SAR studies highlight critical structural features influencing biological activity:
- Methyl Substituents : The presence of methyl groups on the phenyl ring enhances cytotoxicity.
- Thiazole Ring Importance : The thiazole ring is essential for maintaining activity; modifications can significantly alter efficacy.
| Compound | Structure Features | IC50 (µM) | Activity |
|---|---|---|---|
| 1 | N,N-dimethyl group | 0.5 | High |
| 2 | Methyl on phenyl | 0.8 | Moderate |
| 3 | No methyl | 5.0 | Low |
Study 1: Anticancer Evaluation
A comprehensive evaluation was conducted on synthesized derivatives against various cancer cell lines. The study found that compounds with specific substitutions showed enhanced activity compared to standard treatments like doxorubicin. For instance:
- Compound 13 demonstrated equipotent activity against both Bcl-2 Jurkat and A-431 cell lines with IC50 values lower than doxorubicin.
Study 2: Anticonvulsant Activity
Another study focused on the anticonvulsant properties of related thiazolo compounds. The results indicated that certain derivatives exhibited significant anticonvulsant effects in animal models, suggesting a broader pharmacological profile beyond anticancer activity .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., bromo in 9c) enhance anticancer activity but reduce solubility .
- Polar substituents (e.g., piperidine in 6b) improve solubility, critical for bioavailability .
- Methyl groups (as in the target compound) contribute to metabolic stability but may limit interaction with hydrophobic targets .
Challenges in Structural Characterization
Structural elucidation of thiazolo-triazoles is complicated by:
- NMR Signal Overlap : NH protons in amide groups (δ = 13.8–14.3 ppm) and triazole rings exhibit similar shifts, risking misassignment .
- X-ray Crystallography: While definitive for confirming fused systems (e.g., Scheme 79 in ), crystallization is hindered by solubility issues in non-polar derivatives .
Q & A
Q. Characterization methods :
- Spectroscopy : IR confirms functional groups (e.g., C=O, C=N), while - and -NMR verify regiochemistry and substituent positions .
- Elemental analysis : Validates purity by comparing experimental vs. calculated C, H, N, S content .
Basic: Which spectroscopic methods are critical for confirming the structure of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : -NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm), while -NMR confirms carbon types (e.g., thiazole C-2 at ~165 ppm) .
- Infrared (IR) Spectroscopy : Detects stretches for C=N (1600–1650 cm) and C-S (650–750 cm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion peaks and fragmentation patterns .
Advanced: How can researchers address contradictions in elemental analysis data during purity verification?
Discrepancies between calculated and experimental elemental composition often arise from:
- Incomplete purification : Residual solvents or byproducts may skew results. Re-crystallize in polar/non-polar solvent mixtures (e.g., methanol/chloroform) and re-analyze via TLC .
- Hydrate formation : Use thermogravimetric analysis (TGA) to detect water content. Dry samples under vacuum (60°C, 24 hrs) before analysis .
- Alternative validation : Cross-check purity via HPLC (e.g., C18 column, acetonitrile/water gradient) to quantify impurities <1% .
Advanced: What strategies optimize regioselectivity in triazole ring formation during synthesis?
Regioselectivity challenges in 1,2,3-triazole synthesis can be mitigated by:
- Catalyst choice : Copper(I) catalysts (e.g., CuBr) favor 1,4-regioisomers in CuAAC reactions, while ruthenium catalysts shift selectivity toward 1,5-products .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates and selectivity .
- Temperature control : Lower temperatures (0–25°C) reduce side reactions; monitor progress via -NMR for real-time regiochemistry analysis .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- Core modifications : Substitute phenyl groups with electron-withdrawing (e.g., -NO) or donating (-OCH) groups to assess electronic effects on bioactivity .
- Side-chain variations : Replace the N-phenyl group with heteroaromatic rings (e.g., pyridine) to study steric and π-π interactions .
- Pharmacological assays : Test derivatives against cancer cell lines (e.g., NCI-60 panel) to correlate substituents with cytotoxicity .
Advanced: What computational methods predict binding modes with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., PFOR enzyme, implicated in anaerobic metabolism). Focus on hydrogen bonds (amide-thiazole to active-site residues) and hydrophobic contacts .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
- QSAR modeling : Develop regression models correlating substituent descriptors (e.g., logP, polar surface area) with IC values .
Basic: What are common side reactions in synthesizing thiazole-triazole hybrids, and how are they minimized?
- Oxidation of thiols : Use inert atmospheres (N/Ar) and antioxidants (e.g., BHT) during thiazole formation .
- Byproduct formation : Monitor reactions via TLC and optimize stoichiometry (e.g., 1.2:1 molar ratio of acyl chloride to amine) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials .
Advanced: How to resolve discrepancies between in vitro and in vivo pharmacological data for such compounds?
- Bioavailability issues : Assess logP (optimal range: 2–5) and aqueous solubility. Modify substituents to improve permeability (e.g., methyl groups) .
- Metabolic instability : Incubate compounds with liver microsomes to identify metabolic hotspots (e.g., triazole ring oxidation). Introduce blocking groups (e.g., fluorine) .
- Dosing regimens : Adjust in vivo doses based on pharmacokinetic parameters (e.g., half-life, C) from LC-MS/MS plasma analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
